
Methanesulfonamide, N-(2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)phenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a chlorinated phenyl ring, and a pyrimidinyl moiety with trifluoromethyl substitution. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)phenyl)- typically involves multi-step organic reactions. The process begins with the chlorination of a phenyl ring, followed by the introduction of the methanesulfonamide group. The pyrimidinyl moiety is then synthesized and attached to the chlorinated phenyl ring. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. Large-scale reactors, precise temperature control, and efficient purification techniques are employed to produce Methanesulfonamide, N-(2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)phenyl)- in bulk quantities.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The chlorinated phenyl ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted phenyl derivatives.
科学研究应用
Methanesulfonamide, N-(2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methanesulfonamide, N-(2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- Methanesulfonamide, N-(2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-methyl-1(2H)-pyrimidinyl)phenyl)-
- Methanesulfonamide, N-(2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(difluoromethyl)-1(2H)-pyrimidinyl)phenyl)-
Uniqueness
Methanesulfonamide, N-(2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.
属性
CAS 编号 |
133762-99-9 |
|---|---|
分子式 |
C13H11ClF3N3O4S |
分子量 |
397.76 g/mol |
IUPAC 名称 |
N-[2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H11ClF3N3O4S/c1-19-10(13(15,16)17)6-11(21)20(12(19)22)7-3-4-8(14)9(5-7)18-25(2,23)24/h3-6,18H,1-2H3 |
InChI 键 |
LCBHLLDTDZMYOV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


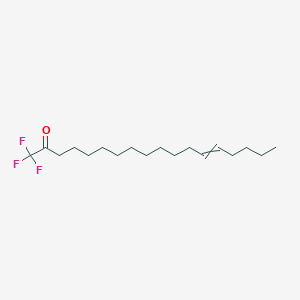
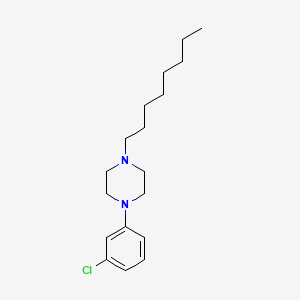
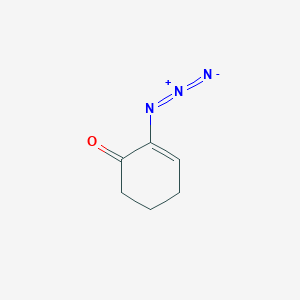
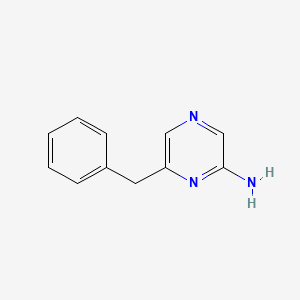
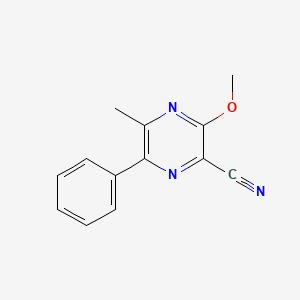
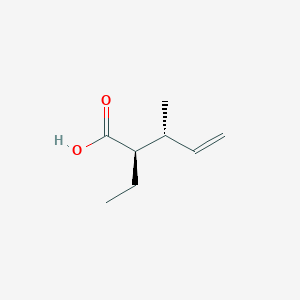
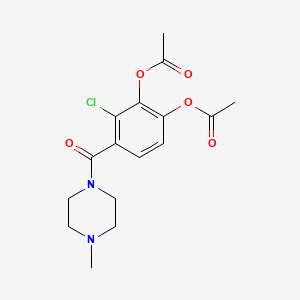
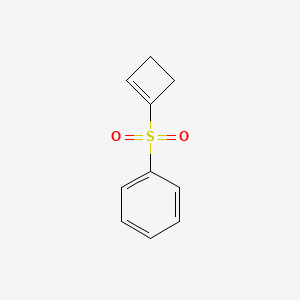
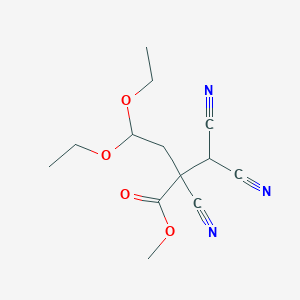

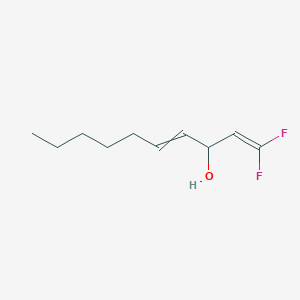
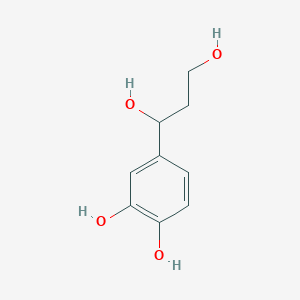
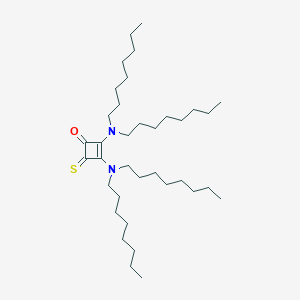
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
